
2-AMINO-N~6~-(2-ETHOXY-4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE
Overview
Description
2-AMINO-N~6~-(2-ETHOXY-4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a synthetic organic compound that belongs to the thiazine family Thiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N~6~-(2-ETHOXY-4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: Amination reactions using reagents such as ammonia or amines.
Functionalization with ethoxy and nitro groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Carboxamide formation: This step involves the conversion of carboxylic acid derivatives to carboxamides using reagents like amines or ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or ethoxy groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Oxidized derivatives of the amino or ethoxy groups.
Reduction products: Amino derivatives from the reduction of the nitro group.
Substitution products: Various substituted thiazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in organic reactions.
Materials Science: Potential use in the development of new materials with specific properties.
Biology and Medicine
Biological Studies: Use in studying enzyme interactions or as a probe in biochemical assays.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymers: Incorporation into polymeric materials for enhanced properties.
Mechanism of Action
The mechanism of action of 2-AMINO-N~6~-(2-ETHOXY-4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazine derivatives: Compounds with similar thiazine ring structures but different substituents.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Carboxamides: Compounds with carboxamide functional groups.
Uniqueness
The uniqueness of 2-AMINO-N~6~-(2-ETHOXY-4-NITROPHENYL)-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-amino-N-(2-ethoxy-4-nitrophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c1-2-22-9-5-7(17(20)21)3-4-8(9)15-12(19)10-6-11(18)16-13(14)23-10/h3-5,10H,2,6H2,1H3,(H,15,19)(H2,14,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWQGIYMGJYJSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CC(=O)N=C(S2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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